molecular formula C14H12FNO3 B1406484 Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-79-4

Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No. B1406484
M. Wt: 261.25 g/mol
InChI Key: TVOBTUIVCKYNFI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have been synthesized through reactions with corresponding benzaldehydes .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic processes. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation .


Physical And Chemical Properties Analysis

Physical and chemical properties of similar compounds have been studied using modern physical-chemical methods of analysis .

Scientific Research Applications

Crystal Structure Analysis

  • The compound has been studied for its crystal structure, providing insights into its molecular configuration. For instance, Kumar et al. (2018) synthesized a similar compound and analyzed its crystal structure using X-ray diffraction. They found that the compound's crystal structure is stabilized by various hydrogen interactions and weak π···π interactions, which contribute to the stability of the crystal structure (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Supramolecular Aggregation

  • Research into the compound's supramolecular aggregation through interactions like C-H...O, C-H...F, and C-H...π has been conducted. Suresh et al. (2007) investigated polysubstituted pyridines, revealing that they adopt nearly planar structures and are stabilized by these interactions (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).

Photoisomerization Studies

  • The photoisomerization properties of derivatives of the compound have been explored. Vyňuchal et al. (2008) studied the absorption and fluorescence spectra of similar compounds, observing E-Z photoisomerization and confirming the Z-isomer's thermodynamic stability via NMR spectroscopy (Vyňuchal, Lun̆ák, Hatlapatková, Hrdina, Lyčka, Havel, Vyňuchalová, & Jirásko, 2008).

Role of Fluorine in Weak Interactions

  • Studies have been done to understand the role of fluorine in weak interactions within the compound's structure. Shashi et al. (2020) synthesized similar 1,4-dihydropyridines and analyzed the effect of a fluorine atom on their assembly, revealing insights into the self-assembly of compounds with various types of non-covalent interactions (Shashi, Prasad, & Begum, 2020).

Potential Calcium-Channel Antagonist Activity

  • The compound has been researched for its potential activity as a calcium-channel antagonist. Linden et al. (2011) explored similar 1,4-dihydropyridine derivatives, examining their conformations and interactions in crystal structures. This research contributes to understanding the potential medicinal properties of these compounds (Linden, Şafak, Şimşek, & Gündüz, 2011).

Selective Synthesis Applications

  • The compound has been used in selective synthesis processes. Lebedˈ et al. (2012) reported on its use in cyclocondensation reactions to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, highlighting its utility in selective organic synthesis processes (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Synthesis of Dihydropyridine Derivatives

  • The synthesis of various dihydropyridine derivatives involving the compound has been a focus of research. Angelini et al. (1996) developed a method for synthesizing ethyl 1-alkyl-1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylates, demonstrating the compound's role in the synthesis of complex organic structures (Angelini, Erba, & Pocar, 1996).

Safety And Hazards

While specific safety data for this compound is not available, similar compounds have been found to be hazardous. For example, 4-Fluorophenyl isocyanate is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Research into similar compounds continues to be a promising area of study. For example, new derivatives of 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have shown moderate antifungal activity against Candida spp., suggesting potential applications in the treatment of infectious diseases .

properties

IUPAC Name

ethyl 5-(3-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)12-8-16-7-11(13(12)17)9-4-3-5-10(15)6-9/h3-8H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOBTUIVCKYNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

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